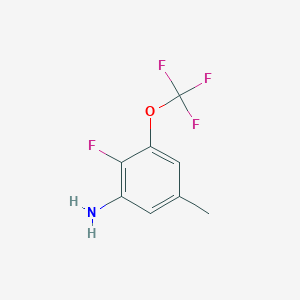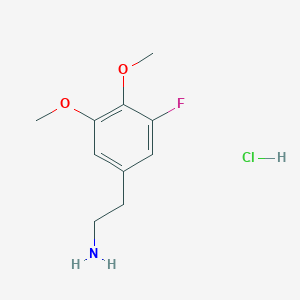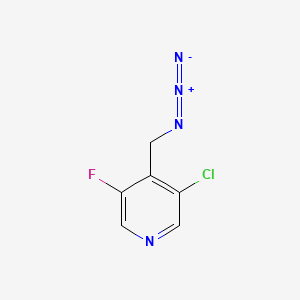
4-(Azidomethyl)-3-chloro-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azidomethyl)-3-chloro-5-fluoropyridine is a chemical compound that belongs to the class of azido-substituted pyridines. This compound is characterized by the presence of an azidomethyl group (-CH2N3) attached to the fourth position of the pyridine ring, along with chlorine and fluorine atoms at the third and fifth positions, respectively. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-3-chloro-5-fluoropyridine typically involves the introduction of the azido group into a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 4-(Chloromethyl)-3-chloro-5-fluoropyridine, is reacted with sodium azide (NaN3) in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product. Additionally, safety measures are crucial due to the potential hazards associated with azide compounds.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-3-chloro-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperatures.
Cycloaddition: Copper(I) catalysts, alkynes, room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of 4-(Aminomethyl)-3-chloro-5-fluoropyridine.
Scientific Research Applications
4-(Azidomethyl)-3-chloro-5-fluoropyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-3-chloro-5-fluoropyridine is primarily related to the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, providing a versatile functional group for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Azidomethyl)-3-chloropyridine: Lacks the fluorine atom at the fifth position.
4-(Azidomethyl)-5-fluoropyridine: Lacks the chlorine atom at the third position.
4-(Azidomethyl)-3,5-dichloropyridine: Contains an additional chlorine atom at the fifth position instead of fluorine.
Uniqueness
4-(Azidomethyl)-3-chloro-5-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these substituents can also affect the compound’s physical and chemical properties, making it distinct from other azido-substituted pyridines.
Properties
Molecular Formula |
C6H4ClFN4 |
|---|---|
Molecular Weight |
186.57 g/mol |
IUPAC Name |
4-(azidomethyl)-3-chloro-5-fluoropyridine |
InChI |
InChI=1S/C6H4ClFN4/c7-5-2-10-3-6(8)4(5)1-11-12-9/h2-3H,1H2 |
InChI Key |
QGDIKCTZLUERRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CN=[N+]=[N-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



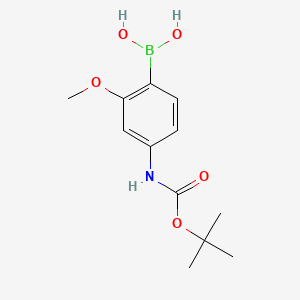
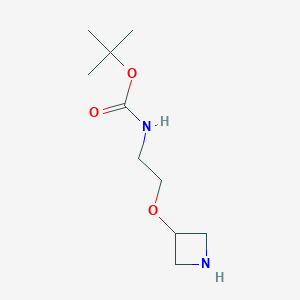
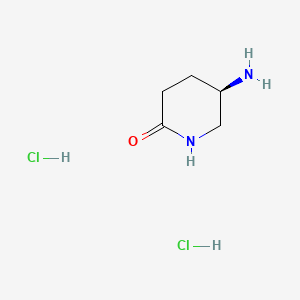
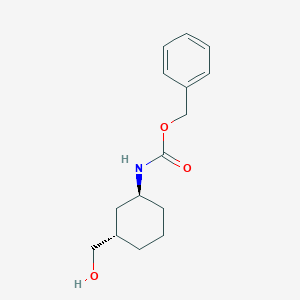
![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
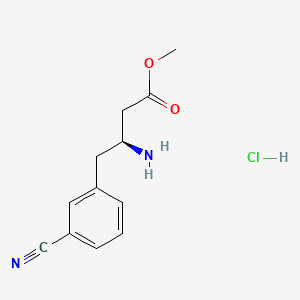
![4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine](/img/structure/B13463465.png)
![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
![1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, tris(trifluoroacetic acid)](/img/structure/B13463481.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
